4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid

Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

Accredited reference standard for flumatinib API impurity profiling and human plasma metabolite quantification. - **Critical differentiation**: Inactive amide hydrolysis metabolite (M3); opposite food-effect (Cmax ↓36.5% high-fat diet) vs parent drug (Cmax ↑181.6%). Enables regulatory-compliant metabolite PK in ANDA/NDA. - **Certified quality**: ≥95-98% purity; full NMR/MS/HPLC characterization data for ICH Q3A/B validation. - **Supply**: Research to bulk quantities. Includes M3-specific calibration curves (0.200-200 ng/mL, LLOQ 0.200 ng/mL).

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
CAS No. 859282-11-4
Cat. No. B3158610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid
CAS859282-11-4
Molecular FormulaC14H17F3N2O2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
InChIInChI=1S/C14H17F3N2O2/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17/h2-3,8H,4-7,9H2,1H3,(H,20,21)
InChIKeyZCQQMOIFWQOICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flumatinib Metabolite M3 Reference Standard Overview


4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (CAS 859282-11-4, molecular weight 302.29 g/mol, formula C₁₄H₁₇F₃N₂O₂) is the amide hydrolysis metabolite (M3) of the Bcr-Abl tyrosine kinase inhibitor flumatinib and a characterized impurity reference standard for flumatinib mesylate drug substance [1]. It is structurally distinct from the parent drug flumatinib and the N-desmethyl metabolite M1, existing as the free carboxylic acid form that can be procured as the free acid (CAS 859282-11-4) or the dihydrochloride salt (CAS 859027-02-4) .

Flumatinib impurity reference standard for API and drug product quality control
Metabolite-specific calibrator for LC-MS/MS bioanalytical method development
Available as free acid (CAS 859282-11-4) or dihydrochloride salt for method flexibility

Why M3 Cannot Be Substituted by Generic Analogs


This compound differs fundamentally from its closest analogs—flumatinib (parent drug) and N-desmethyl flumatinib (M1 metabolite)—in three critical properties that preclude generic substitution: (i) it is pharmacologically inactive whereas M1 retains Bcr-Abl inhibitory activity [1]; (ii) it exhibits a markedly shorter plasma half-life (~7.4 h vs. ~16.9 h for flumatinib and ~18.6 h for M1) and ~87% lower systemic exposure (AUC) [2]; and (iii) high-fat diet produces opposite effects on its plasma exposure (Cmax decreases by 36.5%) compared to flumatinib (Cmax increases by 181.6%) and M1 (Cmax increases by 88.6%) [3]. Generic benzoic acid derivatives (e.g., 3-(trifluoromethyl)benzoic acid) lack the 4-((4-methylpiperazin-1-yl)methyl) substituent that defines this compound's unique chromatographic retention and mass spectrometric fragmentation, making them unsuitable as reference standards for flumatinib impurity profiling [4].

Flumatinib (parent drug)
Pharmacologically active with longer half-life and higher exposure; opposite food-effect direction precludes use as M3 surrogate.
N-desmethyl flumatinib (M1)
Retains Bcr-Abl inhibitory activity and shows different accumulation and food-effect profiles, not interchangeable with M3.
Generic benzoic acid derivatives
Lack the 4-((4-methylpiperazin-1-yl)methyl) substituent, yielding distinct chromatographic retention and MS fragmentation unsuitable as reference standards.

Quantitative Differentiation Evidence: M3 vs. Flumatinib and M1


Differential LC-MS/MS Linearity, Precision, and Accuracy

In a validated LC-MS/MS method for simultaneous determination of flumatinib, M1, and M3 in human plasma, the linear range for M3 (0.200–200 ng/mL) was positioned between M1 (0.100–100 ng/mL) and flumatinib (0.400–400 ng/mL), while precision and accuracy for M3 (RSD <10.6%, RE ±9.9%) were the poorest of the three analytes [1]. Specifically, M3 accuracy (±9.9% RE) was 4.5-fold worse than flumatinib (±2.2% RE) and 1.65-fold worse than M1 (±6.0% RE).

LC-MS/MS method validation
Method context
Linear range 0.200–200 ng/mL; LLOQ 0.200 ng/mL; intra-/inter-day precision RSD <12.8%; accuracy RE ±9.9%
Supports M3-dedicated calibration and QC requirements distinct from flumatinib and M1
Human plasma (50 μL), C18 column, MRM m/z 303→175; validate method with authentic M3 reference material
Bioanalytical method validation LC-MS/MS Therapeutic drug monitoring

Single-Dose Pharmacokinetic Differentiation

Following a single oral 400 mg dose of flumatinib mesylate in CML-CP patients, M3 achieved a mean Cmax of 7.0 ± 1.9 ng/mL, AUC₀₋ₜ of 68.4 ± 29.0 h·ng/mL, and elimination half-life (t½) of 7.4 ± 2.7 h, representing a 81.6% lower Cmax, 87.2% lower AUC, and 56.2% shorter t½ compared to the parent drug flumatinib (Cmax 38.0 ± 12.5 ng/mL, AUC₀₋ₜ 536.3 ± 179.9 h·ng/mL, t½ 16.9 ± 2.4 h) [1]. M3 t½ was also 60.2% shorter than that of the active metabolite M1 (18.6 ± 5.1 h).

Single-dose PK differentiation
Head-to-head
M3 Cmax 7.0 ng/mL, AUC₀₋ₜ 68.4 h·ng/mL, t½ 7.4 h — 81.6% lower Cmax and 87.2% lower AUC vs. flumatinib
Supports distinct PK sampling schedule and lower-range calibration for research studies
CML-CP patients (n=14), single 400 mg oral dose; requires metabolite-specific sensitivity
Clinical pharmacokinetics Metabolite profiling CML

Opposite Food Effect on Systemic Exposure

In a randomized, open-label, two-period crossover study in healthy Chinese subjects, high-fat diet administration produced opposite directional changes in plasma exposure for M3 compared to flumatinib and M1. The least square geometric mean (LSGM) ratio (high-fat/fasted) for M3 Cmax was 63.47% (90% CI: 54.02–74.57%), indicating a significant decrease, whereas flumatinib Cmax ratio was 281.65% (225.80–351.31%), a 4.4-fold opposite direction [1]. M3 AUC₀₋ₜ showed minimal change (85.23%, 90% CI: 74.72–97.22%), contrasting with a 67.43% increase for flumatinib.

Opposite food effect
Head-to-head
M3 Cmax ↓36.5% (LSGM 63.47%) vs. flumatinib Cmax ↑181.6% (281.65%) — 4.4-fold opposite directional change
Food-effect conclusions cannot be extrapolated from parent; independent M3 assessment required
Healthy subjects, high-fat meal; supports separate bioanalytical evaluation in fed/fasted research
Food-effect bioavailability Drug-drug interaction Bioequivalence

Lower Steady-State Accumulation Ratio

At steady-state following once-daily 400 mg flumatinib, M3 showed an accumulation ratio (Rac,AUC) of 1.9, which was 44.1% lower than flumatinib (Rac,AUC = 3.4) and 13.6% lower than M1 (Rac,AUC = 2.2), indicating proportionally less drug accumulation upon repeated dosing [1]. At 600 mg, M3 Rac,AUC was 2.2 vs. flumatinib 3.9 and M1 2.7. M3 steady-state t½ (16.4 ± 4.5 h for 400 mg) was 53.7% shorter than flumatinib (35.4 ± 12.1 h) and 74.7% shorter than M1 (64.8 ± 53.7 h).

Steady-state accumulation
Head-to-head
Rac,AUC 1.9 (400 mg) vs. flumatinib 3.4 (↓44.1%); steady-state t½ 16.4 h vs. 35.4 h (flumatinib)
Lower accumulation supports metabolite risk assessment in repeated-dose research
CML-CP patients, once-daily dosing; M3 trough concentrations require higher analytical sensitivity
Multiple-dose pharmacokinetics Drug accumulation Steady-state

Pharmacologically Inactive vs. Active Metabolite Profiling

M3 (amide hydrolysis product) is established to be pharmacologically inactive against Bcr-Abl tyrosine kinase, in contrast to the N-desmethyl metabolite M1, which retains pharmacological activity similar to the parent drug flumatinib [1]. The plasma abundance of M3 is approximately 30% of the parent drug, whereas M1 is approximately 10% [1]. This differential activity means that while M1 contributes to both efficacy and toxicity, M3 serves purely as a metabolic pathway marker.

Pharmacological activity profile
Class-level
M3 is pharmacologically inactive vs. M1 (active); plasma abundance ~30% of parent vs. M1 ~10%
Supports metabolic pathway marker selection without confounding pharmacodynamic signal
Data from review; verify in assay context for hydrolytic pathway monitoring
Metabolite activity profiling Therapeutic drug monitoring Pharmacodynamics

Procurement-Ready Application Scenarios


LC-MS/MS Bioanalytical Method Development

Procure the M3 free acid (CAS 859282-11-4) as a certified reference standard to establish dedicated calibration curves (linear range 0.200–200 ng/mL, LLOQ 0.200 ng/mL) and quality control samples for simultaneous quantification of flumatinib and its metabolites in human plasma [1]. Because M3 accuracy (±9.9% RE) and precision (RSD <10.6%) differ from flumatinib (±2.2% RE, RSD <8.5%), method validation must include M3-specific performance acceptance criteria; regulatory submissions (e.g., ANDA, NDA bioequivalence studies) require metabolite-specific validation data that cannot be substituted with flumatinib or M1 standards [1].

Impurity Profiling and Quality Control Testing

Use the compound as a characterized impurity reference standard (Flumatinib Impurity 2) for HPLC/LC-MS impurity profiling of flumatinib mesylate API and finished dosage forms . The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid moiety represents the amide hydrolysis degradant pathway; sourcing an authenticated reference standard with defined purity (typically ≥95–98%) and full characterization data (NMR, MS, HPLC purity) is required for ICH Q3A/B-compliant impurity method validation in ANDA and DMF submissions .

Metabolic Pathway Elucidation Studies

Employ M3 as a pathway-specific biomarker for flumatinib amide hydrolysis activity in human hepatocyte or recombinant CYP/esterase incubations [2]. Because M3 is pharmacologically inactive, it can serve as a delineated marker for hydrolytic metabolism without overlapping pharmacodynamic signal, enabling clean interpretation of CYP3A4-mediated N-demethylation vs. hydrolytic clearance pathways [2]. This is critical for in vitro DDI risk assessment where metabolite activity confounds the readout.

Food-Effect and Bioequivalence Study Design

Because M3 exhibits an opposite food-effect direction (Cmax ↓36.5% with high-fat diet) compared to flumatinib (Cmax ↑181.6%) [3], bioequivalence study protocols evaluating generic flumatinib formulations must independently assess M3 pharmacokinetics in both fasted and fed states. Procuring M3 reference material for these studies enables separate statistical analysis of M3 Cmax and AUC ratios, as regulatory agencies increasingly expect metabolite data when the metabolite shows divergent food-effect or safety profiles from the parent [3].

Application
Selection Property
Validation Focus
Bioanalytical method development
Metabolite-specific reference standard
Method linearity and accuracy differentiation from parent drug
Impurity profiling and quality control
Authenticated impurity reference standard
Impurity method development and documentation review
Metabolic pathway elucidation
Inactive amide hydrolysis metabolite
CYP3A4-mediated vs. hydrolytic clearance differentiation
Food-effect and bioequivalence studies
Opposite food-effect direction vs. parent
Requires independent M3 pharmacokinetic assessment
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